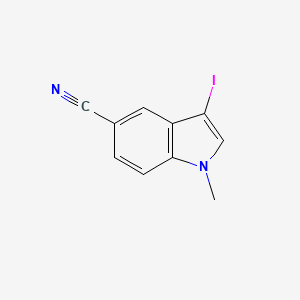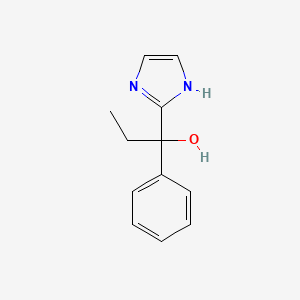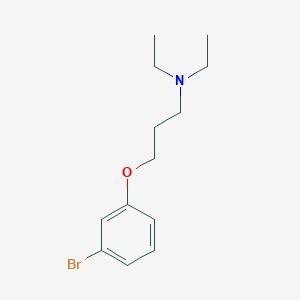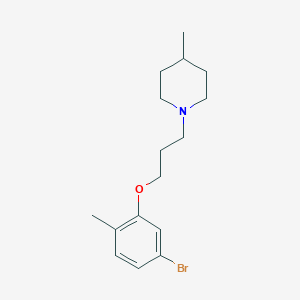
Z-Gly-pro-osu
描述
科学研究应用
Z-Gly-pro-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a coupling reagent in the synthesis of peptides and peptidomimetics.
Drug Development: This compound derivatives are explored as prodrugs for targeted drug delivery, particularly in cancer therapy.
Bioconjugation: It is employed in the conjugation of peptides to proteins, antibodies, and other biomolecules for various biochemical assays and diagnostic applications.
Material Science: This compound is used in the functionalization of surfaces and the preparation of peptide-based materials.
作用机制
Target of Action
The primary target of Z-Gly-pro-osu is Fibroblast Activation Protein-α (FAPα) . FAPα is a type II integral serine protease that is specifically expressed by activated fibroblasts . It is uniquely expressed by reactive stromal fibroblasts in most human epithelial tumors . FAPα also has prolyl peptidase and endopeptidase activities . Therefore, FAPα is increasingly considered as a potential pan-tumor target for the design of tumor-targeted prodrugs .
Mode of Action
This compound is a prodrug that is activated by FAPα . The compound is conjugated with a FAPα-specific dipeptide (Z-Gly-Pro) to develop a targeted prodrug . The prodrug can effectively release the active drug after incubation with FAPα . The released drug then interacts with its targets, leading to changes that result in its anti-tumor effects .
Biochemical Pathways
The activation of this compound by FAPα influences several biochemical pathways. FAPα overexpression promotes tumor development and metastasis by influencing extracellular matrix remodeling, intracellular signaling, angiogenesis, epithelial-to-mesenchymal transition, and immunosuppression .
Pharmacokinetics
Prodrugs like this compound are designed to improve the bioavailability of the active drug . They are typically stable in the bloodstream and become activated in the target tissues, which can enhance the delivery and effectiveness of the active drug .
Result of Action
The activation of this compound results in significant anti-tumor effects. For instance, it has been shown to have similar anti-tumor efficacy to the active drug in mice with 4T1 tumors, without apparent cardiotoxic effects . The prodrug strategy based on FAPα activation is expected to achieve targeted delivery of anti-tumor agents .
Action Environment
The action of this compound is influenced by the presence of FAPα, which is specifically expressed in tumor tissues . This allows the prodrug to be selectively activated in the tumor environment, enhancing its efficacy and stability . .
生化分析
Biochemical Properties
Z-Gly-pro-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an activating agent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins, including fibroblast activation protein-alpha (FAP-alpha), which is a serine protease specifically expressed in tumor-associated fibroblasts . The interaction between this compound and FAP-alpha is significant as it allows for the selective delivery of therapeutic agents to tumor cells. Additionally, this compound is hydrolyzed by FAP-alpha, leading to the release of active therapeutic agents .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In tumor cells, particularly those expressing high levels of FAP-alpha, this compound facilitates the targeted delivery of therapeutic agents, enhancing their cytotoxic effects . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human breast cancer cells with high levels of FAP-alpha expression, this compound-conjugated prodrugs exhibit significant cytotoxicity . This targeted approach minimizes the impact on normal cells, thereby reducing potential side effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FAP-alpha, leading to the hydrolysis of the compound and the subsequent release of active therapeutic agents . This interaction is facilitated by the binding of this compound to the active site of FAP-alpha, resulting in the cleavage of the ester bond and the release of the active drug. This process not only enhances the specificity of drug delivery to tumor cells but also reduces the systemic toxicity of the therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that this compound remains stable in plasma and in the homogenates of FAP-alpha-negative normal tissues, such as the heart and kidney . In the presence of FAP-alpha, this compound is rapidly hydrolyzed, leading to the release of active therapeutic agents. Long-term studies have demonstrated that the use of this compound-conjugated prodrugs results in sustained anti-tumor activity with minimal adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving tumor-bearing mice, higher doses of this compound-conjugated prodrugs have been shown to enhance anti-tumor activity without causing significant toxicity . At extremely high doses, some adverse effects, such as weight loss, have been observed. These findings suggest that while this compound is effective in targeting tumor cells, careful consideration of dosage is essential to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as dipeptidyl peptidase 4 (DPP4), which catalyzes the cleavage of dipeptides . This interaction influences metabolic flux and metabolite levels, particularly in the context of immune responses and inflammation . The modulation of these pathways by this compound contributes to its therapeutic efficacy and specificity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with specific transporters that mediate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that guide this compound to its site of action. The precise subcellular localization of this compound enhances its therapeutic efficacy and minimizes off-target effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-pro-osu typically involves the reaction of Z-Glycine (Z-Gly) with proline (Pro) and N-hydroxysuccinimide (OSu). The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond . The reaction conditions usually include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Z-Gly-pro-osu undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to form Z-Glycine-proline and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as DMF or DCM at room temperature.
Hydrolysis: This reaction occurs in the presence of water or aqueous buffers at neutral to basic pH.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, thioesters, or esters, depending on the nucleophile used.
Hydrolysis: The major products are Z-Glycine-proline and N-hydroxysuccinimide.
相似化合物的比较
Similar Compounds
Boc-Gly-pro-osu: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of the Z (benzyloxycarbonyl) group.
Fmoc-Gly-pro-osu: A compound with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Z-Gly-pro-osu is unique due to its specific protecting group (Z) and its application in the synthesis of peptides and prodrugs. The Z group provides stability and ease of removal under mild conditions, making it suitable for various synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, drug development, and bioconjugation. Its unique chemical properties and reactivity make it an essential tool in scientific research and industrial applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIDHODHKSHNL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


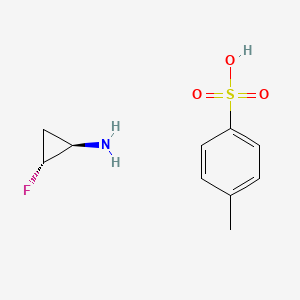

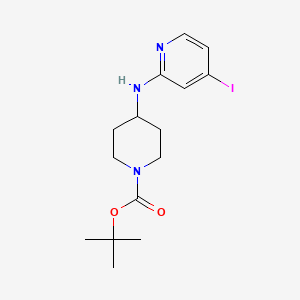
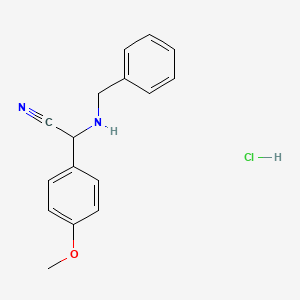
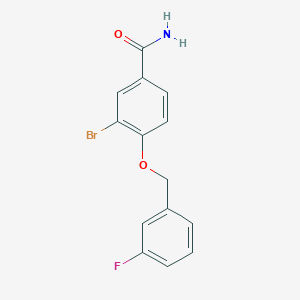
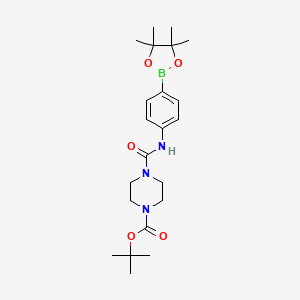

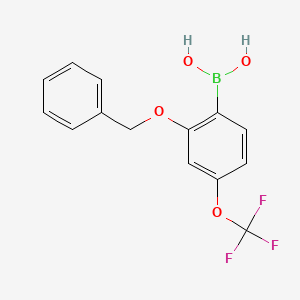
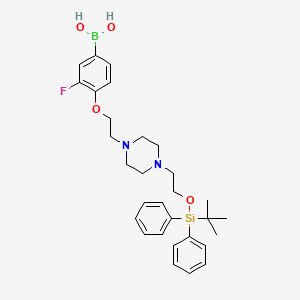
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
